molecular formula C28H27N5O3S B11624404 (2Z)-6-methyl-2-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-methyl-2-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11624404
M. Wt: 513.6 g/mol
InChI Key: SNUIZWLKXMWLLS-IWIPYMOSSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of [1,3]thiazolo[3,2-b][1,2,4]triazine derivatives.
  • This heterocyclic compound contains a thiazole ring fused with a triazine ring, along with various substituents.
  • Its molecular formula is C31H27N5O3S.
  • Now, let’s explore its preparation methods and properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed could include derivatives with modified substituents or functional groups.
  • Scientific Research Applications

    • In chemistry, it could serve as a ligand or catalyst precursor due to its heterocyclic structure.
    • In biology, it might be explored for antimicrobial properties or as a potential drug scaffold.
    • In medicine, research could focus on its therapeutic applications.
    • In industry, it could find use in nanotechnology or materials science.
  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other [1,3]thiazolo[3,2-b][1,2,4]triazines or related heterocycles.
    • Its uniqueness lies in the combination of its substituents and the specific arrangement of rings.

    Properties

    Molecular Formula

    C28H27N5O3S

    Molecular Weight

    513.6 g/mol

    IUPAC Name

    (2Z)-6-methyl-2-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

    InChI

    InChI=1S/C28H27N5O3S/c1-17(2)12-13-36-23-11-10-20(14-18(23)3)25-21(16-32(31-25)22-8-6-5-7-9-22)15-24-27(35)33-28(37-24)29-26(34)19(4)30-33/h5-11,14-17H,12-13H2,1-4H3/b24-15-

    InChI Key

    SNUIZWLKXMWLLS-IWIPYMOSSA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)OCCC(C)C

    Canonical SMILES

    CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)OCCC(C)C

    Origin of Product

    United States

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